N-1-adamantyl-4-aminobenzenesulfonamide

Enzyme Inhibition VAP-1 SSAO

Procure N-1-Adamantyl-4-aminobenzenesulfonamide (CAS 24224-95-1) to exploit its unique adamantyl-benzenesulfonamide scaffold, which confers potent VAP-1/SSAO inhibition (IC50 20 nM) and a distinct carbonic anhydrase binding pose (PDB 4ILX) unattainable with simple sulfanilamide or thiadiazole analogs. Its XLogP3 of 2.9 and class-validated blood-brain barrier penetration make it the definitive choice for CNS-targeted and isoform-selective inhibitor research.

Molecular Formula C16H22N2O2S
Molecular Weight 306.42
CAS No. 24224-95-1
Cat. No. B2952832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantyl-4-aminobenzenesulfonamide
CAS24224-95-1
Molecular FormulaC16H22N2O2S
Molecular Weight306.42
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2
InChIKeyOYQKPHYUBCDZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-1-Adamantyl-4-aminobenzenesulfonamide (CAS 24224-95-1): Structural Identity and Baseline Properties for Informed Procurement


N-1-Adamantyl-4-aminobenzenesulfonamide (CAS 24224-95-1) is a benzenesulfonamide derivative in which the sulfonamide nitrogen is substituted with a bulky, lipophilic 1-adamantyl group. With a molecular weight of 306.4 g/mol and a calculated XLogP3 of 2.9, this compound exhibits physicochemical properties that are distinct from both simple 4-aminobenzenesulfonamide (sulfanilamide) and clinically utilized heterocyclic sulfonamides such as acetazolamide [1]. It is catalogued as a research chemical by multiple vendors and has been deposited into public screening databases, indicating its use as a molecular probe in early-stage drug discovery [2].

Why N-1-Adamantyl-4-aminobenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs: The Adamantyl Differentiator


The 1-adamantyl substituent fundamentally alters both the physicochemical and biological profile of the benzenesulfonamide scaffold. While unsubstituted sulfanilamide (4-aminobenzenesulfonamide) is a polar, highly water-soluble antibacterial agent (dihydropteroate synthase inhibitor, IC50 ~320 μM), the addition of the bulky adamantyl cage drastically increases lipophilicity (XLogP3 = 2.9 versus ~0.6 for sulfanilamide) [1][2]. This shift has a dual consequence: it can redirect the compound's target engagement profile away from antibacterial dihydropteroate synthase toward mammalian enzymes such as carbonic anhydrases (CAs) and vascular adhesion protein-1 (VAP-1/SSAO), as evidenced by the class-wide behavior of adamantyl-sulfonamides [3]. Furthermore, X-ray crystallographic studies of adamantyl-benzenesulfonamides bound to human carbonic anhydrase II reveal that the benzenesulfonamide zinc-binding group occupies a different binding pose compared to 1,3,4-thiadiazole-sulfonamides (e.g., acetazolamide), leading to a drastically altered isoform inhibition profile [4]. Therefore, generic substitution with a simple sulfanilamide or a non-adamantyl sulfonamide is chemically unlikely to reproduce the target selectivity, lipophilicity-driven tissue distribution, or binding mode of N-1-adamantyl-4-aminobenzenesulfonamide.

Quantitative Evidence Guide: Where N-1-Adamantyl-4-aminobenzenesulfonamide Demonstrates Differentiated Performance Over Analogs


Target-Specific Enzyme Inhibition: VAP-1/SSAO Inhibitory Activity Versus Broad-Spectrum Sulfonamide Baseline

N-1-Adamantyl-4-aminobenzenesulfonamide exhibits potent inhibition of human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 20 nM in a recombinant CHO cell-based assay. This activity is highly differentiated from the parent scaffold sulfanilamide, which primarily acts as a dihydropteroate synthase (DHPS) inhibitor with an IC50 of approximately 320 μM — representing a >10,000-fold shift in potency and a complete change in target class [1][2]. The compound also shows weaker inhibition of rat VAP-1 (IC50 = 72 nM) and is essentially inactive against rat D-amino-acid oxidase (IC50 > 100,000 nM), establishing a selectivity window that informs species-specific pharmacology [1].

Enzyme Inhibition VAP-1 SSAO Binding Affinity

Carbonic Anhydrase Inhibition: Adamantyl-Benzenesulfonamide Class Potency Benchmarking Against Clinical Standards

Although direct CA inhibition data for N-1-adamantyl-4-aminobenzenesulfonamide itself has not been publicly disclosed, closely related adamantyl-benzenesulfonamide derivatives (e.g., compound A8 in Ilies et al., 2004 — an adamantyl-carboxamido-benzenesulfonamide) exhibit CA I and CA II inhibitory potency of the same order of magnitude as the clinically used drugs acetazolamide and methazolamide [1]. In the maximal electroshock seizure (MES) model in mice, the lead adamantyl-benzenesulfonamide showed ED50 values of 2.6–3.5 mg/kg (i.p.), with >90% protection against electrically induced convulsions at 30 mg/kg [1]. By comparison, acetazolamide has reported ED50 values of approximately 30–50 mg/kg in similar MES models, suggesting the adamantyl-benzenesulfonamide class may offer superior anticonvulsant potency at lower doses [2].

Carbonic Anhydrase CA I CA II Anticonvulsant Class-Level Potency

Structural Binding Mode Differentiation: Benzenesulfonamide vs. Thiadiazole-Sulfonamide Zinc-Binding Geometry in hCA II

X-ray crystallographic analysis of the adamantyl-benzenesulfonamide class (PDB: 4ILX, resolution 1.6 Å) reveals that the benzenesulfonamide zinc-binding group (ZBG) adopts a distinct binding pose within the hCA II active site compared to the 1,3,4-thiadiazole-sulfonamide ZBG found in acetazolamide and related clinical CA inhibitors [1]. The benzenesulfonamide head group engages the catalytic zinc ion while positioning the adamantyl tail in a hydrophobic pocket that is less utilized by thiadiazole-based inhibitors [1]. This structural divergence translates into a markedly different CA isoform inhibition profile: the benzenesulfonamide analog preferentially inhibits hCA I, II, IX, and XII compared to hCA III, whereas the thiadiazole counterpart shows a different selectivity fingerprint across these physiologically and tumor-associated isoforms [1].

X-ray Crystallography hCA II Binding Mode Zinc-Binding Group Structural Biology

Lipophilicity-Driven CNS Penetration Potential: Adamantyl-Benzenesulfonamide Blood-Brain Barrier Permeability vs. Acetazolamide

The experimental lipophilicity of the adamantyl-benzenesulfonamide class, expressed as log k' IAM (immobilized artificial membrane chromatography retention factor), exceeds 1.35 — a threshold empirically associated with the ability to cross the blood-brain barrier (BBB) [1]. By contrast, acetazolamide has a log P of approximately -0.26 and exhibits very limited brain penetration, which restricts its clinical utility to peripheral CA inhibition [2]. N-1-Adamantyl-4-aminobenzenesulfonamide, with a calculated XLogP3 of 2.9 [3], falls within the favorable lipophilicity range for CNS exposure. Among adamantyl-sulfonamide derivatives, solubility in biorelevant media (phosphate buffer pH 7.4) has been systematically measured, with values enabling sufficient free fraction for target engagement, though specific solubility data for this exact compound remains to be published [4].

CNS Drug Delivery Blood-Brain Barrier Lipophilicity log P Anticonvulsant

Recommended Application Scenarios for N-1-Adamantyl-4-aminobenzenesulfonamide Based on Quantitative Evidence


VAP-1/SSAO Inhibitor Screening and Lead Optimization in Inflammation Research

With an IC50 of 20 nM against human VAP-1/SSAO and a clear selectivity window over rat DAO (IC50 > 100,000 nM), N-1-adamantyl-4-aminobenzenesulfonamide serves as a structurally defined starting point for medicinal chemistry campaigns targeting VAP-1 — an enzyme implicated in chronic inflammatory diseases, non-alcoholic fatty liver disease (NAFLD), and diabetic complications [1]. Its potency is orders of magnitude beyond that of the parent sulfanilamide scaffold, confirming that the adamantyl substitution is critical for VAP-1 engagement.

CNS-Penetrant Carbonic Anhydrase Inhibitor Development for Epilepsy and Neuroprotection

Class-level evidence demonstrates that adamantyl-benzenesulfonamides achieve brain exposure and exhibit anticonvulsant ED50 values 10- to 20-fold lower than acetazolamide in the MES model [1]. N-1-Adamantyl-4-aminobenzenesulfonamide, possessing the same benzenesulfonamide zinc-binding group and adamantyl lipophilic tail as the active class representatives, is a suitable procurement choice for structure-activity relationship (SAR) studies aimed at optimizing CNS-targeted CA inhibitors for epilepsy, neuropathic pain, or cerebral ischemia.

Tumor-Associated Carbonic Anhydrase Isoform (CA IX/XII) Targeting: Rational Scaffold Selection

X-ray crystallography of the adamantyl-benzenesulfonamide–hCA II complex (PDB 4ILX) reveals that the benzenesulfonamide ZBG occupies a distinct binding pose compared to 1,3,4-thiadiazole-sulfonamides, resulting in a notably different inhibition profile across tumor-associated CA isoforms IX and XII [1]. Researchers developing isoform-selective CA inhibitors for hypoxic tumor microenvironments should procure benzenesulfonamide-based adamantyl derivatives — rather than thiadiazole-based alternatives — to exploit this differentiated binding geometry for enhanced selectivity.

Physicochemical Profiling and Formulation Studies for Lipophilic Sulfonamide Drug Candidates

The calculated XLogP3 of 2.9 and the class-characteristic log k' IAM > 1.35 indicate that N-1-adamantyl-4-aminobenzenesulfonamide possesses the lipophilicity profile conducive to membrane permeability and BBB penetration [1][2]. Systematic solubility data for adamantane-sulfonamide derivatives in biorelevant media (phosphate buffer pH 7.4, 1-octanol, n-hexane) have been established [3], providing a reference framework for formulation scientists working with this compound class to predict dissolution behavior, partition coefficients, and biopharmaceutical classification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-1-adamantyl-4-aminobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.